* **Protein Kinase Inhibition:** The presence of a pyridine ring and a methanamine group in [2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine is reminiscent of structural motifs found in known protein kinase inhibitors. For instance, pyrido[3,4-g]quinazoline derivatives have demonstrated protein kinase inhibitory potency. [ [] ] While opening the central cycle to form (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives significantly reduces potency, it highlights the potential of such structures as a starting point for the development of kinase inhibitors. [ [] ] Further modification and optimization of the [2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine scaffold could lead to the identification of novel kinase inhibitors with therapeutic potential.* **Antimicrobial Activity:** Several studies in the provided literature demonstrate the antimicrobial potential of compounds containing pyridine and triazole moieties. [ [, ] ] While [2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine lacks a triazole group, its pyridine ring and the presence of nitrogen atoms in the methylmorpholine group could potentially interact with biological targets relevant for antimicrobial activity. Further exploration of this compound's structure-activity relationship and optimization could lead to the identification of novel antimicrobial agents.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7